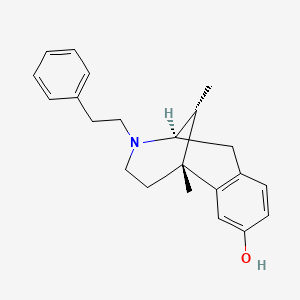
Phenazocine, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Phenazocine is a benzazocine.
Aplicaciones Científicas De Investigación
Analgesic Properties
Potency Compared to Morphine
Phenazocine is noted for its remarkable analgesic potency, with the (-)-isomer exhibiting analgesic effects that are approximately twenty times greater than that of morphine . This high efficacy makes it a candidate for severe pain management, particularly in clinical settings where traditional opioids may be less effective or present higher risks of dependency and side effects .
Mechanism of Action
The analgesic effect of (-)-phenazocine is attributed to its dual action on opioid receptors and sigma-1 receptors. Research indicates that both enantiomers of phenazocine bind to these receptors, demonstrating a mixed profile that contributes to their pain-relieving properties. In vivo studies have shown that these compounds can produce significant mechanical antinociception, suggesting their utility in treating acute and chronic pain conditions .
Addiction and Dependence Studies
Clinical Trials and Observations
Phenazocine has been the subject of various studies examining its potential for addiction and physical dependence. Initial trials indicated that while it produced effects similar to morphine, the withdrawal symptoms were generally milder and less severe. For instance, studies involving patients who received phenazocine showed abstinence symptoms that were less intense compared to those observed with traditional opioids like morphine .
Long-term Effects
In long-term addiction studies, patients exhibited behaviors resembling those seen after chronic morphine administration, including sedation and withdrawal symptoms upon cessation. However, the intensity of these symptoms was reported to be lower than those associated with morphine withdrawal, suggesting that phenazocine may offer a safer alternative in managing pain while minimizing addiction risks .
Potential Therapeutic Roles
Beyond Pain Management
Recent research has explored the broader therapeutic potential of phenazocine beyond analgesia. Its sigma-1 receptor antagonistic properties suggest potential applications in treating conditions like depression and anxiety disorders. The dual-action mechanism may allow for innovative treatment strategies that address multiple symptoms simultaneously .
Comparative Efficacy
To illustrate the comparative efficacy and applications of phenazocine against other analgesics, the following table summarizes key attributes:
| Compound | Analgesic Potency | Receptor Activity | Addiction Potential | Clinical Use Cases |
|---|---|---|---|---|
| (-)-Phenazocine | 20x Morphine | Opioid & Sigma-1 Receptors | Lower than Morphine | Severe pain management |
| Morphine | Baseline | Primarily Opioid Receptors | High | Chronic pain relief |
| Pentazocine | Moderate | Opioid Receptors | Moderate | Moderate pain relief |
Propiedades
Número CAS |
58640-87-2 |
|---|---|
Fórmula molecular |
C22H27NO |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
(1R,9R,13R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m0/s1 |
Clave InChI |
ZQHYKVKNPWDQSL-KNXBSLHKSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
SMILES isomérico |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
Key on ui other cas no. |
58073-76-0 58640-87-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















